molecular formula C8H10O2 B099771 6-Ethyl-4-methyl-2H-pyran-2-one CAS No. 17422-71-8

6-Ethyl-4-methyl-2H-pyran-2-one

Cat. No. B099771
CAS RN: 17422-71-8
M. Wt: 138.16 g/mol
InChI Key: OOJGOOZLZPDSGU-UHFFFAOYSA-N
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Description

“6-Ethyl-4-methyl-2H-pyran-2-one” is a derivative of 2H-Pyran-2-one . Pyran is an unsaturated six-membered oxygen-containing heterocycle . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2H or 4H-pyran molecule .


Synthesis Analysis

The synthesis of “6-Ethyl-4-methyl-2H-pyran-2-one” can be achieved through a two-step synthesis method, with isononanoyl chloride, 3,3-methyl methacrylate as raw material . The reaction is carried out under the catalytic action of aluminum trichloride (anhydrous), synthesizing 3,7,9,9-tetramethyl-2-decene-5-ketone acid methyl esters . Later, under the catalytic action of concentrated sulfuric acid, cyclization reaction is carried out with glacial acetic acid, and the product is purified to obtain .


Molecular Structure Analysis

The molecular structure of “6-Ethyl-4-methyl-2H-pyran-2-one” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR, IR spectroscopy can be used for characterization .


Chemical Reactions Analysis

The chemical reactions involving “6-Ethyl-4-methyl-2H-pyran-2-one” can be complex and varied. For instance, it can participate in multicomponent reactions (MCR) approach . This approach is efficient, atom economical, has short reaction times, low cost, and green reaction conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyran Derivatives: Pyran derivatives, including 6-Ethyl-4-methyl-2H-pyran-2-one, are synthesized using various methods. One approach involves ultrasound-mediated condensation, offering advantages like simple work-up, shorter reaction times, and higher yields (Wang et al., 2011).
  • Electrochemical Studies: Pyran derivatives demonstrate significant corrosion inhibition performance on mild steel in acidic media. Their efficiency increases with concentration, and they show mixed-type inhibition (El Hattak et al., 2021).

Applications in Material Science

  • Anti-Corrosion Applications: Pyran derivatives, including those related to 6-Ethyl-4-methyl-2H-pyran-2-one, are used as corrosion inhibitors. Their effectiveness in preventing corrosion of materials in acidic environments has been demonstrated through experimental studies (El Hattak et al., 2021).

Medicinal Chemistry

  • Synthesis of Biologically Active Compounds: Pyran derivatives are synthesized for potential applications in medicinal chemistry. They involve simple and efficient one-pot routes using catalyst-free conditions, producing biologically active products (Hoseinpour et al., 2020).

Biomedical Applications

  • Electrocatalytic Cascade Reactions: 6-Ethyl-4-methyl-2H-pyran-2-one is involved in electrocatalytic cascade reactions with aldehydes. This process is considered a "green" route to functionalized compounds with potential biomedical applications (Elinson et al., 2018).

Structural and Computational Studies

  • Theoretical Characterization: DFT calculations and theoretical characterization of substituted pyran derivatives provide insights into their molecular assemblies. These studies focus on hydrogen bonds and π–stacking interactions, crucial for understanding the chemical behavior of these compounds (Chowhan et al., 2020).

properties

IUPAC Name

6-ethyl-4-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-7-4-6(2)5-8(9)10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJGOOZLZPDSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548560
Record name 6-Ethyl-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-methyl-2H-pyran-2-one

CAS RN

17422-71-8
Record name 6-Ethyl-4-methyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
TK Chattapadhyay, P Dureja - Journal of agricultural and food …, 2006 - ACS Publications
… activity; that is, the activity of 6-isopropyl-4-methyl-2H-pyran-2-one (compound 4, ED 50 = 313.37 μg/mL, Table 1) was considerably higher than that of 6-ethyl-4-methyl-2H-pyran-2-one (…
Number of citations: 117 pubs.acs.org
K Cherry, JL Parrain, J Thibonnet… - The Journal of …, 2005 - ACS Publications
A general route to α-pyrones and 3-substituted isocoumarins from (Z)-iodovinylic acids 1a−f or 2-iodobenzoic acids 4a−c is described, including compounds bearing a substituent on the …
Number of citations: 103 pubs.acs.org
S Tsunoi, I Ryu, T Okuda, M Tanaka… - Journal of the …, 1998 - ACS Publications
… cis- and trans-Tetrahydro-6-ethyl-4-methyl-2H-pyran-2-one (2t). Obtained as a cis/trans-isomer mixture in a 55/45 ratio, a slightly yellow liquid: 1 H NMR (CDCl 3 , 600 MHz) δ 1.00 (t, cis …
Number of citations: 80 pubs.acs.org

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